molecular formula C13H16FNO3 B595957 BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE CAS No. 1207853-10-8

BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE

Cat. No.: B595957
CAS No.: 1207853-10-8
M. Wt: 253.273
InChI Key: HNBFJUNWIWJEJJ-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, typically using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium iodide (NaI), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, modulating its activity. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • BENZYL (3S,4R)-3-FLUOROPIPERIDIN-4-YL METHYLCARBAMATE
  • BENZYL (3S,4R)-3-FLUORO-4-(FLUOROMETHYL)-4-HYDROXY-1-PIPERIDINECARBOXYLATE

Uniqueness

BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its fluorine and hydroxyl groups, in particular, play a crucial role in its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBFJUNWIWJEJJ-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1F)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@@H]1F)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.